1-(2-Chloroacetyl)piperidine-3-carboxylic acid
Description
Chiral Resolution Techniques
Enantiomeric enrichment of 1-(2-chloroacetyl)piperidine-3-carboxylic acid is achieved via kinetic resolution or crystallization. N-Boc-2-arylpiperidines undergo asymmetric deprotonation using chiral bases like (-)-sparteine, achieving enantiomeric ratios (er) up to 94:6. Alternatively, fractional crystallization of acid addition salts (e.g., with L-tartaric acid) resolves racemic mixtures of piperidine-3-carboxylic acid derivatives.
A notable method involves hydrolyzing 3-piperidineformamide hydrochloride in concentrated HCl, which simultaneously performs hydrolysis and chiral resolution. This one-step process avoids traditional resolving agents, yielding (S)-nipecotic acid with 99.4% enantiomeric excess (ee).
Table 2: Chiral Resolution Methods
| Method | Resolving Agent | er/ee (%) |
|---|---|---|
| Asymmetric deprotonation | (-)-Sparteine | 94:6 |
| Fractional crystallization | L-Tartaric acid | 82:18 |
| Hydrolytic resolution | Concentrated HCl | 99.4 |
N-Chloroacetylation Strategies
N-Chloroacetylation of piperidine derivatives is critical for introducing the 2-chloroacetyl group. Piperidine-3-carboxylic acid reacts with chloroacetyl chloride in tetrahydrofuran (THF) under reflux, yielding this compound with >90% purity. Pyridine is often added to neutralize HCl byproducts.
In optimized protocols, stoichiometric ratios of o-aminophenol to chloroacetyl chloride (1:2.1–3.5) in 1,2-ethylene dichloride at 0–10°C minimize side reactions, achieving yields up to 92%. Microwave-assisted methods further enhance reaction rates and selectivity.
Table 3: N-Chloroacetylation Reaction Parameters
| Substrate | Solvent | Chloroacetyl Chloride (eq) | Yield (%) |
|---|---|---|---|
| Piperidine-3-carboxylic acid | THF | 1.5 | 91 |
| o-Aminophenol | Ethylene dichloride | 2.1 | 92 |
Purification and Crystallization Protocols
Final purification of this compound relies on solvent-based crystallization. Crude products are dissolved in methanol or ethanol and precipitated using non-polar solvents like petroleum ether. For enantiopure forms, diastereomeric salts (e.g., with N-modified alanine derivatives) are crystallized from aqueous ethanol, achieving >99% ee.
In large-scale processes, This compound hydrochloride is isolated by cooling the reaction mixture to 15–20°C, followed by filtration and ethanol washing. Recrystallization from isopropanol or tert-butyl methyl ether further enhances purity.
Table 4: Crystallization Solvent Systems
| Product Form | Solvent Combination | Purity (%) |
|---|---|---|
| Free acid | Methanol/Petroleum ether | 99.4 |
| Hydrochloride salt | Isopropanol | 98.5 |
| Diastereomeric salt | Ethanol/Water | 99.1 |
Properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-4-7(11)10-3-1-2-6(5-10)8(12)13/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDPEIMVLNZZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxylic acid typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroacetyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid .
Scientific Research Applications
1-(2-Chloroacetyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
1-(2-Chloroacetyl)piperidine-3-carboxamide ()
- Structure : Replaces the carboxylic acid with a carboxamide group.
- Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 142.3 Ų) suggest moderate polarity, differing from the carboxylic acid’s ionic character .
- Applications : Likely used in drug discovery for protease inhibition due to amide’s stability.
1-Acetylpiperidine-3-carboxylic Acid ()
- Structure : Substitutes chloroacetyl with an acetyl group.
- This improves compound stability but limits covalent interactions. Molecular weight (221.25 g/mol) is lower than the chloroacetyl analog .
- Applications: Intermediate in non-covalent enzyme inhibitors or prodrugs.
1-(3-Chlorobenzyl)piperidine-3-carboxylic Acid ()
- Structure : Features a meta-chlorobenzyl group instead of chloroacetyl.
- Key Differences : Increased lipophilicity (logP ~2.8 estimated) enhances membrane permeability. The benzyl group may engage in π-π stacking with aromatic residues in targets .
- Applications: Potential CNS-targeting agents due to improved blood-brain barrier penetration.
Heterocyclic Substituents
1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride ()
- Structure : Pyrimidinyl substituent introduces aromaticity and hydrogen-bonding sites.
- Key Differences : The pyrimidine ring enhances solubility in polar solvents (e.g., water solubility of hydrochloride salt: ~50 mg/mL). Molecular weight (279.82 g/mol) is higher due to the heterocycle .
- Applications : Antiviral or kinase inhibitors leveraging pyrimidine’s DNA mimicry.
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid ()
- Structure : Chloropyrimidinyl group at the 1-position.
- Molecular weight (241.67 g/mol) is lower than the pyrimidin-2-yl analog .
- Applications : Anticancer agents targeting nucleotide biosynthesis pathways.
Enzyme Inhibition ()
- 1-(2-Furylmethyl)piperidine-3-carboxylic Acid Hydrochloride : Shows potent inhibition of glutathione S-transferase (GST) with IC₅₀ < 1 µM, attributed to the furyl group’s electron-rich nature.
- Contrast : The chloroacetyl group in 1-(2-chloroacetyl)piperidine-3-carboxylic acid may exhibit irreversible inhibition via covalent modification, whereas furylmethyl derivatives act reversibly .
Piperidine-4-one Derivatives ()
- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one : Demonstrates antiproliferative activity (IC₅₀: 0.8 µM in leukemia cells) due to aryl substituents and chloroacetyl’s reactivity.
- Key Insight: Chloroacetyl enhances cytotoxicity but may increase off-target effects compared to non-electrophilic analogs .
Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
1-(2-Chloroacetyl)piperidine-3-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of both a piperidine ring and a chloroacetyl group suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential antidiabetic effects. The specific biological activity of this compound remains under investigation, but insights can be drawn from related compounds.
Antimicrobial Activity
A study explored the biological activity of piperidine derivatives, highlighting their potential as antimicrobial agents. The presence of the chloroacetyl group in similar compounds has been associated with enhanced antimicrobial properties. For instance, derivatives with acyl groups showed significant inhibition against various bacteria and fungi.
| Compound | Activity | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 18 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring or the carboxylic acid moiety can significantly affect biological activity. For example, the introduction of electron-withdrawing groups like chloro can enhance potency against specific microbial strains by increasing lipophilicity and membrane permeability.
Case Studies
- Antidiabetic Activity : Research on related compounds has shown that piperidine derivatives can act as DPP-IV inhibitors, which are crucial in managing type 2 diabetes. For instance, Vildagliptin, a known DPP-IV inhibitor, shares structural similarities with this compound and demonstrates significant glucose-lowering effects in clinical studies.
- Inflammatory Response Modulation : Another study indicated that piperidine derivatives could modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests a therapeutic role for compounds like this compound in inflammatory diseases.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds indicates that they may have favorable absorption characteristics due to their moderate lipophilicity. However, toxicity studies remain crucial for determining the safety profile of this compound.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(2-Chloroacetyl)piperidine-3-carboxylic acid to maximize yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidine-3-carboxylic acid and 2-chloroacetyl chloride. Key parameters include:
- Base selection : Use inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the piperidine nitrogen and facilitate substitution .
- Solvent system : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) enhance reaction efficiency.
- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., over-acylation).
- Workup : Acid-base extraction or column chromatography (silica gel, ethyl acetate/hexane) can isolate the product with >90% purity. Monitor progress via TLC or LC-MS.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chloroacetyl group at N1, carboxylic acid at C3). Key signals include δ ~4.2 ppm (CH₂Cl) and δ ~170 ppm (carboxylic acid C=O) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Cl stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₈H₁₂ClNO₃, theoretical 217.05 g/mol).
- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against specific enzymatic targets?
- Methodological Answer : Computational strategies include:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the chloroacetyl group’s electrophilic reactivity and the carboxylic acid’s hydrogen-bonding potential .
- QSAR Modeling : Train models on piperidine-3-carboxylic acid derivatives to correlate substituent effects (e.g., chloro vs. methyl groups) with activity .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
Q. What strategies resolve contradictions in reported biological activities of piperidine-3-carboxylic acid derivatives?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. Address them by:
- Structural Benchmarking : Compare substituent effects (e.g., chloroacetyl vs. nitrobenzyl groups) using a standardized assay panel (e.g., enzyme inhibition or cytotoxicity) .
- Meta-Analysis : Aggregate data from PubChem and CAS databases to identify trends in IC₅₀ values or binding affinities .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., luciferase reporters) for functional activity.
Q. How does the chloroacetyl group influence the compound’s stability under physiological conditions?
- Methodological Answer : The chloroacetyl moiety is prone to hydrolysis or nucleophilic attack. Assess stability via:
- pH Profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation by HPLC. Stability is typically highest at pH 4–6 .
- Serum Stability Tests : Exposure to human serum at 37°C for 24 hours reveals susceptibility to esterases.
- Derivatization : Replace the chloro group with fluorine (e.g., 2-fluoroacetyl) to enhance metabolic stability while retaining reactivity .
Experimental Design & Data Analysis
Q. How to design SAR studies for this compound derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations at the chloroacetyl (e.g., bromoacetyl, trifluoroacetyl) and carboxylic acid (e.g., ester, amide) positions .
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azetidine to assess ring size effects .
- Activity Cliffs : Use Free-Wilson analysis to quantify contributions of individual substituents to potency.
Q. What green chemistry approaches can improve the synthesis of this compound?
- Methodological Answer :
- Solvent-Free Reactions : Employ mechanochemical synthesis (ball milling) with minimal solvent .
- Biocatalysis : Use lipases or acyltransferases for regioselective acylation under aqueous conditions.
- Catalytic Systems : Replace stoichiometric bases with recyclable Amberlyst® resins or ionic liquids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
